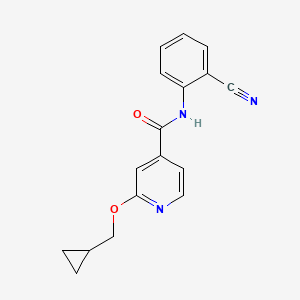

![molecular formula C15H14N4O4 B2598014 6-Allyl-4-(4-Nitrophenyl)-3,4,6,7-Tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-2,5-dion CAS No. 899942-91-7](/img/structure/B2598014.png)

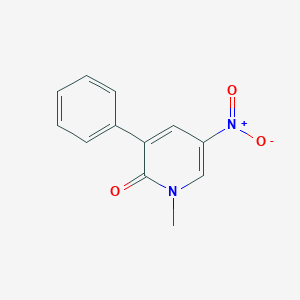

6-Allyl-4-(4-Nitrophenyl)-3,4,6,7-Tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-2,5-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a type of pyrimido[4,5-d]pyrimidine . Pyrimido[4,5-d]pyrimidines are a class of heterocyclic compounds that have been reported to possess various pharmacological activities .

Synthesis Analysis

Pyrimido[4,5-d]pyrimidines can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate, einschließlich unserer interessierenden Verbindung, haben sich als vielversprechend für die Entwicklung antiviraler Wirkstoffe erwiesen. Zum Beispiel:

- 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylat-Derivate zeigten eine Hemmwirkung gegen das Influenza-A-Virus . Unter diesen zeigte Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat signifikante antivirale Wirkungen.

- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate erwiesen sich als wirksam gegen das Coxsackie-B4-Virus .

Neuroprotektive Eigenschaften

Die Verbindung 4-Methyl-2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidin zeigte eine bemerkenswerte 5-HT1A-Rezeptor-Potenz mit einer 1000-fachen Selektivität für α1-adrenerge und D2-Rezeptoren. Zusätzlich zeigte sie ausgeprägte neuroprotektive Aktivitäten .

Potenzielle Medikamentenentwicklung

Indolderivate dienen aufgrund ihrer vielfältigen biologischen Aktivitäten als wertvolle Pharmakophore. Forscher haben verschiedene Gerüste von Indol synthetisiert, um verschiedene pharmakologische Aktivitäten zu screenen. Die Verbindung, die wir besprechen, könnte weiter auf neuere therapeutische Möglichkeiten untersucht werden .

Andere Anwendungen

Während die oben genannten Bereiche bestimmte Bereiche hervorheben, ist es wichtig zu erkennen, dass Indolderivate, einschließlich unserer Verbindung, auch für Folgendes untersucht wurden:

Zusammenfassend lässt sich sagen, dass 6-Allyl-4-(4-Nitrophenyl)-3,4,6,7-Tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-2,5-dion ein immenses Potenzial in verschiedenen wissenschaftlichen Bereichen bietet. Forscher untersuchen weiterhin seine vielseitigen Eigenschaften, was den Weg für neuartige therapeutische Interventionen ebnet . 🌟

Eigenschaften

IUPAC Name |

4-(4-nitrophenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-2-7-18-8-11-12(14(18)20)13(17-15(21)16-11)9-3-5-10(6-4-9)19(22)23/h2-6,13H,1,7-8H2,(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHSNIKCDWBCTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-cyanocyclopentyl)carbamoyl]methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoate](/img/structure/B2597933.png)

![4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2597936.png)

![N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2597940.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2597946.png)

![2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597948.png)

![1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-phenylbutane-1,4-dione](/img/structure/B2597949.png)

![Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2597953.png)

![2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B2597954.png)